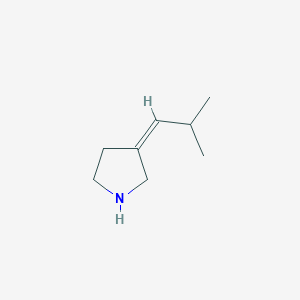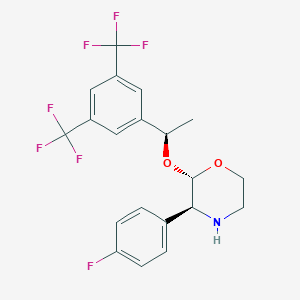![molecular formula C25H12Br4 B13438112 3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] is a brominated derivative of spirobi[fluorene], characterized by the presence of four bromine atoms at the 3, 3’, 6, and 6’ positions of the fluorene rings. This compound is known for its high molecular weight of 631.98 g/mol and its unique spiro structure, which imparts distinct chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,6,6’-tetrabromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. This process uses bromine as the brominating agent and iron(III) chloride as the catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed: The major products depend on the specific reactions and reagents used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the core structure .
Wissenschaftliche Forschungsanwendungen
3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 3,3’,6,6’-tetrabromo-9,9’-spirobi[fluorene] is primarily related to its ability to participate in various chemical reactions due to the presence of bromine atoms. These atoms can act as reactive sites for further functionalization, enabling the compound to interact with different molecular targets and pathways. The spiro structure also contributes to its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
9,9’-Spirobi[fluorene]: The parent compound without bromine atoms.
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Another brominated derivative with bromine atoms at different positions.
Comparison: 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. Compared to its parent compound, it offers enhanced reactivity for further functionalization.
Eigenschaften
Molekularformel |
C25H12Br4 |
|---|---|
Molekulargewicht |
632.0 g/mol |
IUPAC-Name |
3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H12Br4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H |
InChI-Schlüssel |
NLGSEROEASXLNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C3=C(C24C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)

![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)



![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
